1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-9-5-3-4-6-11(9)19-13(16)15-12(18)10-7-8-14-17(10)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEMTQLFNFLXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Route
- Procedure :
- Convert 1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.
- React the acid chloride with 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) at room temperature for 4–6 hours.
- Yield : 65–72% after silica gel chromatography.
- Key Data :
Coupling Reagent-Mediated Synthesis
- Reagents : 1,1'-Carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) in DMF or THF.
- Procedure :
- Advantages : Avoids moisture-sensitive acid chlorides; higher purity (≥95% by HPLC).
- Yield : 78–85% after recrystallization from ethanol/water.
Schiff Base Formation via Imine Coupling
This method leverages the nucleophilic nature of the benzothiazole amine to form the imine bond with a pyrazole carbonyl precursor.
Direct Condensation with Aldehydes
Microwave-Assisted Synthesis
Multicomponent Reaction Strategies
Efficient one-pot syntheses are emerging as alternatives:
RuCl₃-Catalyzed Oxidative Coupling
- Catalyst : RuCl₃ (5 mol%) in acetonitrile under O₂ atmosphere.
- Procedure :
- Yield : 82% with excellent E-selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Route | 65–72 | 90–92 | Scalable; well-characterized intermediates | Moisture sensitivity; corrosive reagents |
| CDI-Mediated Coupling | 78–85 | 95–98 | High purity; mild conditions | Cost of coupling reagents |
| Schiff Base Condensation | 58–63 | 85–88 | Simple setup | Moderate yields; side reactions |
| Multicomponent Reaction | 70–82 | 97–99 | One-pot efficiency | Requires specialized catalysts |
Critical Reaction Parameters
- Temperature : Optimal range: 60–110°C. Higher temperatures accelerate imine formation but risk decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol facilitates recrystallization.
- Catalysts :
Analytical Characterization
- FT-IR :
- X-ray Crystallography :
Industrial Scalability Considerations
- Cost-Effective Reagents : Substitute CDI with cheaper alternatives like EDC/HOBt for large-scale production.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity without chromatography.
Emerging Methodologies
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable pharmacological properties, primarily due to the presence of the benzothiazole and pyrazole moieties, which are known for their biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds often display significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide may also possess antimicrobial effects. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .
2. Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. For example, derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .
3. Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. The ability of such compounds to induce apoptosis in cancer cells while sparing normal cells makes them candidates for further investigation in cancer therapy. Preliminary studies indicate that the pyrazole moiety may enhance this effect through various pathways including cell cycle arrest and modulation of apoptotic markers .
Agricultural Applications
The compound's potential extends into agricultural science, particularly in the development of novel pesticides and herbicides.
1. Pesticidal Activity
Research has indicated that benzothiazole derivatives can act as effective pesticides against a range of agricultural pests. The mechanism often involves interference with the nervous system of insects or inhibition of specific metabolic pathways crucial for their survival .
2. Herbicidal Properties
Similar compounds have demonstrated herbicidal activity by inhibiting plant growth or disrupting photosynthesis in target species. This suggests that this compound could be developed into an effective herbicide .
Materials Science Applications
In materials science, the compound may serve as a precursor for synthesizing advanced materials.
1. Organic Electronics
The unique electronic properties associated with benzothiazole and pyrazole derivatives make them suitable candidates for organic semiconductors and photovoltaic devices. Their ability to form stable films allows for application in organic light-emitting diodes (OLEDs) and organic solar cells .
2. Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties or enhanced stability compared to their non-coordinated counterparts .
Case Studies
Several studies highlight the applications of related compounds:
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the formation of a coordination complex between the metal ion and the nitrogen or sulfur atoms in the benzothiazole ring.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Key Differences : Lacks the imine-linked dihydrobenzothiazole system, instead directly attaching the benzothiazole to the pyrazole carboxamide.
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- Key Differences : Replaces the carboxamide with a pyrazolone ring.
- Impact: The pyrazolone’s ketone group increases hydrogen-bonding capacity, whereas the carboxamide in the target compound offers a balance of hydrogen-bond donor/acceptor properties .
Pyrazole Carboxamides with Heterocyclic Substituents
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide ()
- Key Differences : Substitutes benzothiazole with a 1,2,4-triazole ring.
- Impact : Triazoles are smaller and more electron-deficient, possibly altering binding affinity to targets like kinases or receptors. The benzyl group introduces bulkiness, reducing membrane permeability compared to the target compound’s methyl-dihydrobenzothiazole .
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile ()
- Key Differences : Features an oxadiazole-thioether substituent instead of benzothiazole.
- Impact : The oxadiazole’s electron-withdrawing nature and sulfur atom may enhance metabolic stability but reduce solubility compared to the target compound’s imine linkage .
Hydrazide Derivatives vs. Carboxamides
Compounds such as N′-[(E)-(3-nitrophenyl)methylidene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide () and N′-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-5-(5-methyl-2-thienyl)-1H-pyrazole-3-carbohydrazide () replace the carboxamide with carbohydrazide groups.
- Impact: Hydrazides exhibit stronger hydrogen-bond donor capacity but lower hydrolytic stability. The target compound’s carboxamide group offers better metabolic resistance, favoring oral bioavailability .
Comparative Data Table
Research Findings and Implications
- Biological Activity : Benzothiazole derivatives (e.g., ) often target enzymes like cyclooxygenase or kinases due to their planar aromatic systems. The target compound’s dihydrobenzothiazole may reduce off-target interactions compared to fully aromatic analogues .
- Synthetic Feasibility : Carboxamides (e.g., ) are generally easier to derivatize than hydrazides, supporting scalable synthesis of the target compound.
- Stability : Methyl groups on the pyrazole and benzothiazole rings improve metabolic stability, as seen in related compounds .
Biological Activity
1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a benzothiazole moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 232.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antibacterial efficacy .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives are known for their anti-inflammatory properties. In experimental models, certain derivatives have been shown to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell survival and proliferation.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with cell growth and inflammation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study assessed the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : Another investigation tested a series of pyrazole compounds against common bacterial strains. Results showed promising antimicrobial activity, particularly against resistant strains .
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Role | Conditions | Reference |
|---|---|---|---|
| DMF | Solvent | Room temperature, 24h | |
| K₂CO₃ | Base catalyst | 1.2 equiv, reflux | |
| Benzothiazole derivative | Electrophile | 1.1 equiv, stirred |
(Advanced) How can discrepancies between computational docking predictions and experimental binding affinities be resolved for this compound?
Methodological Answer:
Discrepancies arise from force field limitations or solvent effects. Mitigation strategies include:
- Docking refinement : Use hybrid methods (e.g., AutoDock Vina with MM/GBSA rescoring) to account for solvation .
- Experimental validation : Compare docking poses with crystallographic data (e.g., benzothiazole ring orientation in active sites) .
- Dynamic simulations : Run MD simulations (50 ns) to assess stability of predicted binding modes, focusing on hydrogen bonds (e.g., pyrazole NH to receptor residues) .
(Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR spectroscopy : Identifies key functional groups (amide C=O at ~1650 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms methyl groups (δ 2.5–3.0 ppm for N-CH₃; δ 1.2–1.5 ppm for benzothiazole CH₃). ¹³C NMR resolves sp² carbons (amide carbonyl at ~170 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 58.2%, H: 4.3%, N: 14.1% calculated vs. observed) .
(Advanced) How can computational reaction path search methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map transition states and identify rate-limiting steps in derivative synthesis .
- Substituent screening : Replace the pyrazole 1-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate electron density and binding affinity .
- In silico SAR : Train QSAR models using bioactivity data (e.g., IC₅₀ values) from analogs with varied aryl substitutions .
(Basic) What are common impurities in the synthesis of this compound, and how are they analyzed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., benzothiazole precursors) or hydrolysis products (e.g., free pyrazole carboxylic acid).
- Analysis :
(Advanced) How can reaction mechanisms for benzothiazole-pyrazole coupling be experimentally validated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ FTIR to track intermediate formation (e.g., acylated benzothiazole) .
- Isotopic labeling : Use ¹⁵N-labeled pyrazole to confirm nucleophilic attack on benzothiazole via 2D HSQC NMR .
- Theoretical validation : Compare experimental activation energy (from Arrhenius plots) with DFT-calculated barriers .
(Basic) What solubility and stability considerations are critical for in vitro assays?
Methodological Answer:
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to avoid precipitation .
- Stability : Assess via LC-MS over 24h at 37°C; degradation products (e.g., hydrolyzed amide) indicate need for stabilized formulations .
(Advanced) How can substituent effects on biological activity be systematically evaluated?
Methodological Answer:
- Library design : Synthesize analogs with para-substituted aryl groups (e.g., -F, -Br, -OCH₃) on the benzothiazole ring .
- Bioassay correlation : Measure IC₅₀ against target enzymes (e.g., kinases) and correlate with Hammett σ values to quantify electronic effects .
- Crystallography : Resolve co-crystal structures to map substituent interactions (e.g., halogen bonding with active-site residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
